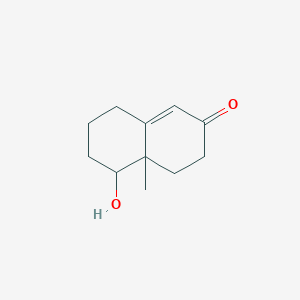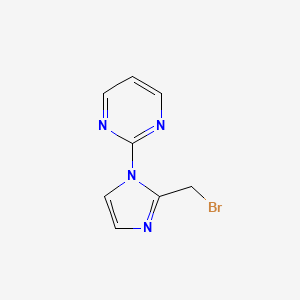
N,O-Di(methylcarbamoyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Di(methylcarbamoyl)hydroxylamine is a chemical compound known for its unique structure and reactivity It is a derivative of hydroxylamine, where both the nitrogen and oxygen atoms are substituted with methylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Di(methylcarbamoyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base to neutralize the by-products . Another method involves the use of carbonyldiimidazole as an acylation agent, which provides an eco-friendly route to synthesize carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The crude product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .
Scientific Research Applications
N,O-Di(methylcarbamoyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N,O-Dimethylhydroxylamine: Similar in structure but lacks the carbamoyl groups.
N-Methylhydroxylamine: Contains only one methyl group attached to the nitrogen atom.
Hydroxylamine: The parent compound without any substitutions.
Properties
CAS No. |
4543-63-9 |
|---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
amino N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8) |
InChI Key |
OXNNZPUGRJPFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


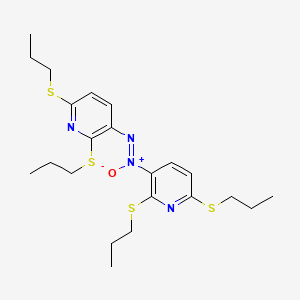
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
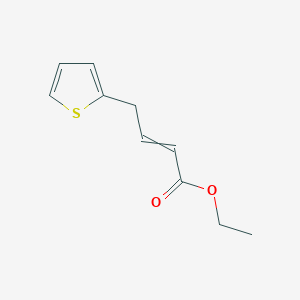
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
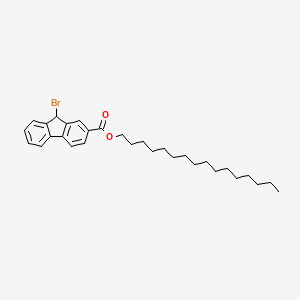
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
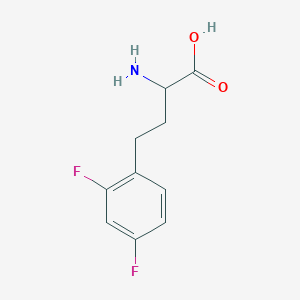
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
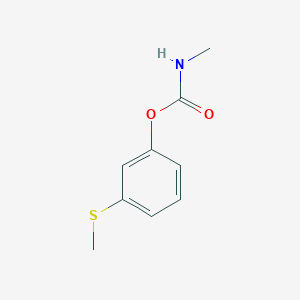
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)
